molecular formula C5H6N2O2 B022534 N-(1,2-Oxazol-4-yl)acetamide CAS No. 108512-00-1

N-(1,2-Oxazol-4-yl)acetamide

Cat. No. B022534
CAS RN: 108512-00-1
M. Wt: 126.11 g/mol
InChI Key: RPMDGHXXKRVQMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1,2-Oxazol-4-yl)acetamide and related compounds involves multiple steps, including amination, cyclization, and reaction with catalysts to produce the desired acetamides with significant yields. Studies have explored various methods to synthesize these compounds, highlighting the mild and available procedures for their preparation (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed using techniques such as IR, H NMR, and elementary analysis. These techniques provide insights into the bonding and configuration of atoms within the molecule, enabling the detailed understanding of its structure (Yang Chao, 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of diverse compounds. For instance, it can react with acetyl chloride or aromatic aldehydes to afford different acrylamides and amines, showcasing its versatility in chemical synthesis (Ashvin D. Panchal & P. Patel, 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceuticals. These properties are often determined through X-ray diffractometry and spectroscopic methods, providing a basis for their practical use (F. Odame, E. Hosten, & Z. Tshentu, 2018).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, are crucial for its applications in synthesis and drug design. Research has demonstrated its potential in forming stable complexes with other compounds, indicating its utility in developing new chemical entities (H. Pandya & K. Joshi, 2021).

Scientific Research Applications

Design and Synthesis for Analgesic and Anti-inflammatory Activities

  • Novel acetamide derivatives have been synthesized for potential analgesic and anti-inflammatory uses. Among these, certain compounds exhibited potent activities, with a notable example being 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (Alagarsamy et al., 2015).

Antimicrobial Applications

  • Synthesized 1,2,3-triazoles tethering bioactive benzothiazole nucleus demonstrated promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Anticancer Potential

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed selectivity and effectiveness against lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Fused Heterocyclic Triazoles for Biological Assessment

  • A diverse set of acetamides with an 1,2,4-oxadiazole cycle were synthesized for potential biological properties (Karpina et al., 2019).

Synthesis for New Heterocyclic Rings

  • Synthesis of new acetamide derivatives bearing different heterocyclic rings has shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Ugi Four-Component Reaction for Structural Diversity

  • An innovative synthesis method employing a Ugi four-component reaction has been used to create structurally varied acetamide derivatives, demonstrating the chemical versatility of these compounds (An et al., 2017).

Novel Synthesis Methods

  • Innovative synthesis techniques have been developed for various acetamide derivatives, showcasing the adaptability of these compounds in chemical synthesis (Zhu et al., 2017).

Potential Anticonvulsant Activities

  • Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been studied for their anticonvulsant activities, suggesting their therapeutic potential in seizure management (Kohn et al., 1993).

Safety and Hazards

The safety data sheet for “N-(1,2-Oxazol-4-yl)acetamide” is not available in the retrieved resources. Therefore, it’s recommended to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

Oxazole derivatives, including “N-(1,2-Oxazol-4-yl)acetamide”, have shown potential in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of “this compound” and its derivatives, as well as optimizing their synthesis and characterizing their physical and chemical properties.

properties

IUPAC Name

N-(1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMDGHXXKRVQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108512-00-1
Record name N-(1,2-oxazol-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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